molecular formula C21H26N2O3 B1669447 Corynanthine CAS No. 483-10-3

Corynanthine

Cat. No. B1669447
CAS RN: 483-10-3
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-DKJBZYCGSA-N
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Description

Corynanthine, also known as rauhimbine, is an alkaloid found in the Rauvolfia and Corynanthe (including Pausinystalia) genera of plants . It is one of the two diastereoisomers of yohimbine, the other being rauwolscine . It is also related to ajmalicine .


Synthesis Analysis

Corynanthine alkaloids could be generated from rhynchophylline alkaloids in a retro-biosynthetic manner via a Wagner–Meerwein rearrangement . A series of corynanthe analogues were afforded with good functional group tolerance and satisfactory yields .


Molecular Structure Analysis

Corynanthine has a molecular formula of C21H26N2O3 . Its average mass is 354.443 Da and its monoisotopic mass is 354.194336 Da .


Physical And Chemical Properties Analysis

Corynanthine has a density of 1.3±0.1 g/cm3 . Its boiling point is 543.0±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.4±3.0 kJ/mol . The flash point is 282.2±30.1 °C . The index of refraction is 1.661 . The molar refractivity is 99.5±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 66 Å2 . The polarizability is 39.4±0.5 10-24 cm3 . The surface tension is 63.3±5.0 dyne/cm . The molar volume is 269.1±5.0 cm3 .

Scientific Research Applications

Ophthalmological Research

Corynanthine, as an alpha 1 adrenergic antagonist, has been studied for its effects on intraocular pressure (IOP). Research by Serle et al. (1985) found that a 2% solution of corynanthine topically applied significantly reduced IOP in ocular hypertensive patients. This suggests potential applications in treating conditions like glaucoma.

Cardiovascular Research

Corynanthine has been examined for its effects on cardiovascular health. Bernauer (1990) studied its role in preventing ventricular fibrillation and delaying myocardial necrosis during coronary occlusion and reperfusion in rats. These findings indicate possible therapeutic uses in managing arrhythmias and reducing myocardial damage.

Neuropharmacology

The compound's impact on neurotransmitter systems has been a topic of study. Illés and Starke (1983) explored corynanthine's effects on alpha-adrenoceptors in the mouse vas deferens, providing insights into its influence on sympathetic neurotransmission.

Anti-Infective Properties

Research has also explored the anti-infective potential of corynanthine. Staerk et al. (2000) investigated its leishmanicidal activity, showing effectiveness against Leishmania major promastigotes. This opens up avenues for developing treatments against parasitic infections.

Safety And Hazards

Corynanthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DKJBZYCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317915
Record name Corynanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Corynanthine

CAS RN

483-10-3
Record name Corynanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CORYNANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,790
Citations
JC Doxey, AC Lane, AG Roach, NK Virdce - … -Schmiedeberg's archives of …, 1984 - Springer
… and its diastereoisomers rauwolscine and corynanthine in both … corynanthine. At postjunctional α 1 -adrenoceptors the rank order of antagonist potency was rauwolscine > corynanthine …
Number of citations: 198 link.springer.com
PB Timmermans, AMC Schoop, HY Kwa… - European Journal of …, 1981 - Elsevier
… dose-dependent manner, but not by corynanthine. Binding experiments with rat isolated cerebral … for corynanthine. The relative potencies of yohimbine, rauwolscine and corynanthine in …
Number of citations: 226 www.sciencedirect.com
D Stærk, E Lemmich, J Christensen, A Kharazmi… - Planta …, 2000 - thieme-connect.com
Five indole alkaloids, corynantheidine, corynantheine, dihydrocorynantheine, α-yohimbine and corynanthine were isolated from bark of Corynanthe pachyceras K. Schum.(Rubiaceae). …
Number of citations: 104 www.thieme-connect.com
TJ Feuerstein, G Hertting, R Jackisch - Naunyn-Schmiedeberg's archives …, 1985 - Springer
… corynanthine decreased the evoked 5-HT-release concentration dependently. Their inhibitory effects were, however, abolished (corynanthine… , rauwolscine and corynanthine, in addition …
Number of citations: 79 link.springer.com
NB Shepperson, N Duval, R Massingham… - Journal of Pharmacology …, 1981 - ASPET
The selectivity of yohimbine and its two diastereoisomers rauwolscine and corynanthine for pre- and postsynaptic alpha adrenoceptors has been investigated in the anesthetized dog. …
Number of citations: 63 jpet.aspetjournals.org
JB Serle, AJ Stein, SM Podos… - Archives of …, 1984 - jamanetwork.com
… of 5% corynanthine significantly lowered … corynanthine administration. Aqueous humor flow rates did not change in 12 monkeys up to three hours after drug administration. Corynanthine …
Number of citations: 37 jamanetwork.com
JB Serle, SM Podos, JS Lustgarten, C Teitelbaum… - Ophthalmology, 1985 - Elsevier
… We recently explored the effect of corynanthine, a selective a 1 … Corynanthine reduced lOP in single-dose studies in rabbits, … to explore the effect of corynanthine on lOP in patients with …
Number of citations: 17 www.sciencedirect.com
T Godfraind, RC Miller, JS Lima - British journal of pharmacology, 1983 - ncbi.nlm.nih.gov
… Rauwolscine and corynanthine (1 to 100 microM) depressed depolarization-… or corynanthine. Depolarization-stimulated 45Ca influx was depressed by rauwolscine and corynanthine to …
Number of citations: 21 www.ncbi.nlm.nih.gov
R Munier, M Macheboeuf - Bulletin de la Societe de …, 1951 - pubmed.ncbi.nlm.nih.gov
… Examples of the separation of various alkaloids by the acid solvent phase technic (atropine, cocaine, nicotine, sparteine, strychnine and corynanthine families)] … Examples of the …
Number of citations: 18 pubmed.ncbi.nlm.nih.gov
L Ma, XW Yang - Zhongguo Zhong yao za zhi= Zhongguo …, 2008 - europepmc.org
Objective To predict the absorption of corynanthine (COR), yohimbine (YOH), ajmalicine (AMC) and ajmaline (AML) as chemical constituents of some traditional Chinese medicines in …
Number of citations: 3 europepmc.org

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